molecular formula C10H13BO4 B577599 (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid CAS No. 1256345-69-3

(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

Cat. No. B577599
M. Wt: 208.02
InChI Key: GDWZKERCECMYJX-UHFFFAOYSA-N
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Description

“(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1256345-69-3 . It has a molecular weight of 208.02 and its IUPAC name is 3-(2-ethoxy-2-oxoethyl)phenylboronic acid .


Molecular Structure Analysis

The InChI code for “(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid” is 1S/C10H13BO4/c1-2-15-10(12)7-8-4-3-5-9(6-8)11(13)14/h3-6,13-14H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Formation and Characterization of Arylboronic Acids : Arylboronic acids, like (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid, are significant in the formation of complex structures, such as tetraarylpentaborates, when reacted with aryloxorhodium complexes. These compounds have been characterized and studied for their chemical properties (Nishihara, Nara, & Osakada, 2002).

  • Use in Holographic Analysis and Detection : Boronic acids are used as receptors in holographic sensors for detecting diols and alpha-hydroxy acids. A study on 3-acrylamide phenyl boronic acid (3-APB) revealed its responsiveness towards several compounds containing two hydroxy groups, indicating potential applications in detection and analysis (Sartain, Yang, & Lowe, 2008).

  • Photophysical Properties : Aryl boronic acids like (3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid have been investigated for their photophysical properties, such as solvatochromism and quantum yield in different solvents. This research is vital in understanding how these compounds interact with light and their potential applications in photochemistry and materials science (Muddapur et al., 2016).

  • Applications in Organic Synthesis and Catalysis : Boronic acids act as intermediates and building blocks in various chemical reactions, including organic synthesis and catalysis. They are instrumental in developing new compounds with potential applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).

  • Anticancer Activity and Bioanalysis : Certain boronic acid-based molecules demonstrate significant anticancer activity. Studies have explored the bioanalysis and metabolite profiling of these compounds, emphasizing their potential in drug development and cancer treatment (Zagade et al., 2020).

  • Use in Molecular Recognition and Sensor Development : Boronic acids, including phenyl boronic acids, are important in developing fluorescent chemosensors for detecting various biological substances. This research is crucial for medical diagnostics, disease treatment, and prevention (Huang et al., 2012).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

[3-(2-ethoxy-2-oxoethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-2-15-10(12)7-8-4-3-5-9(6-8)11(13)14/h3-6,13-14H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWZKERCECMYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CC(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681552
Record name [3-(2-Ethoxy-2-oxoethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid

CAS RN

1256345-69-3
Record name [3-(2-Ethoxy-2-oxoethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
CS Demmer, D Rombach, N Liu… - ACS Chemical …, 2017 - ACS Publications
More than two decades ago, the quinoxalinedione scaffold was shown to act as an α-amino acid bioisoster. Following extensive structure–activity relationship (SAR) studies, the …
Number of citations: 17 pubs.acs.org

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